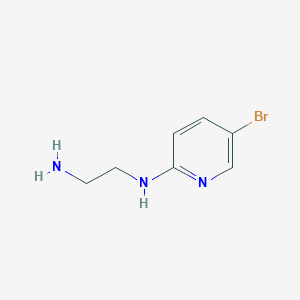

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

説明

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety. This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine typically involves the bromination of pyridine followed by the introduction of the ethane-1,2-diamine group. One common method involves the reaction of 5-bromopyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom on the pyridine ring serves as an excellent leaving group, enabling substitution reactions under mild conditions.

Key Findings :

-

The bromine substitution occurs regioselectively at the 5-position of the pyridine ring .

-

Catalytic systems like Pd(PPh₃)₄ enhance cross-coupling efficiency in Suzuki reactions .

Condensation Reactions

The primary amine groups react with carbonyl compounds to form Schiff bases, a reaction critical in coordination chemistry and drug design.

Mechanistic Insight :

-

Condensation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

-

Schiff bases derived from this compound exhibit antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals.

Notable Observations :

-

Manganese complexes catalyze the oxidation of alkanes with H₂O₂, achieving turnover numbers up to 1,200 .

-

Copper complexes show intercalative binding with DNA, as confirmed by UV-Vis titration .

Biological Activity

Derivatives of this compound demonstrate pharmacological potential:

| Derivative Type | Biological Target | IC₅₀/EC₅₀ | Mechanism | Source |

|---|---|---|---|---|

| Schiff base | E. coli DNA gyrase | 18.3 µM | Enzyme inhibition | |

| Hydrazone | Breast cancer cells (MCF-7) | 9.8 µM | Apoptosis induction |

Structural-Activity Relationship :

-

Electron-withdrawing groups (e.g., Br) enhance DNA-binding affinity in metal complexes .

-

The ethane-1,2-diamine backbone improves solubility and bioavailability .

Comparative Reactivity

The bromine atom significantly influences reactivity compared to analogues:

| Compound | Reaction Rate (k, s⁻¹) | Notes |

|---|---|---|

| N'-(5-Bromopyridin-2-yl)ethane-1,2-diamine | 2.1 × 10⁻³ | Faster substitution due to Br leaving |

| N'-(5-Fluoropyridin-2-yl)ethane-1,2-diamine | 6.7 × 10⁻⁵ | Lower reactivity with F substituent |

Degradation Pathways

Stability studies reveal:

-

Acidic conditions : Bromine hydrolysis occurs at pH < 2, forming pyridine-2,5-diol derivatives .

-

UV exposure : Photodebromination generates radical intermediates, leading to dimerization products .

This compound’s dual functionality (amine and bromopyridine) makes it valuable in synthetic chemistry, catalysis, and medicinal applications. Further research should explore its utility in asymmetric catalysis and targeted drug delivery systems.

科学的研究の応用

Medicinal Chemistry

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study : Research has shown that derivatives of this compound exhibit antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and E. coli . The minimum inhibitory concentration (MIC) was determined using the agar disc diffusion method, demonstrating its potential as an antimicrobial agent.

The compound is also studied for its interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool in biochemical research.

- Mechanism of Action : this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways . This property is crucial for understanding its role in cellular processes.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its bromine atom can participate in substitution reactions, facilitating the creation of diverse chemical entities.

| Reaction Type | Example Products |

|---|---|

| Substitution Reactions | Various substituted pyridine derivatives |

| Coupling Reactions | Complex organic frameworks |

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, including:

- Material Science : Used in the development of new materials with specific chemical properties.

- Chemical Processes : Acts as a reagent in synthetic pathways to produce desired compounds efficiently.

作用機序

The mechanism of action of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

類似化合物との比較

Similar Compounds

- N1-(5-Chloropyrid-2-yl)ethane-1,2-diamine

- N1-(5-Fluoropyrid-2-yl)ethane-1,2-diamine

- N1-(5-Iodopyrid-2-yl)ethane-1,2-diamine

Uniqueness

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

生物活性

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted at the 5-position with a bromine atom, along with an ethane backbone containing two amine groups. This structure enhances its reactivity and potential for biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrN |

| Molar Mass | 215.07 g/mol |

| Functional Groups | Amine, Pyridine |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable candidate in pharmacological research.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study assessed its antibacterial effects against several pathogenic bacteria using the agar disc diffusion method. The compound showed significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity comparable to standard antibiotics like streptomycin .

Anticancer Potential

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Its mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines .

Case Studies

- Antibacterial Evaluation : A study evaluated various derivatives of pyridine-based compounds, including this compound. The results indicated that the brominated derivative exhibited superior antibacterial activity compared to its chloro and iodo analogs .

- Cytotoxicity Assays : In vitro cytotoxicity studies on HeLa cells revealed that while the compound demonstrated potent antimicrobial activity, it maintained low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N'-(5-chloropyridin-2-yl)ethane-1,2-diamine | Chlorine substitution | Moderate antibacterial activity |

| N'-(5-fluoropyridin-2-yl)ethane-1,2-diamine | Fluorine substitution | Lower reactivity |

| N'-(3-bromopyridin-2-yl)ethane-1,2-diamine | Different substitution pattern | Variable biological effects |

The presence of the bromine atom in this compound significantly influences its reactivity and biological interactions compared to its analogs .

特性

IUPAC Name |

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVWFMHDTXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443084 | |

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199522-66-2 | |

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。